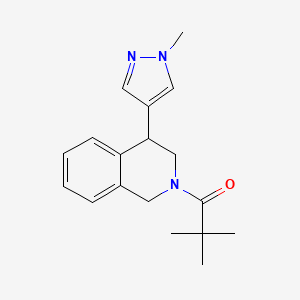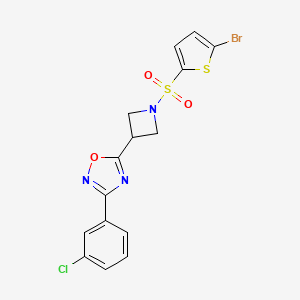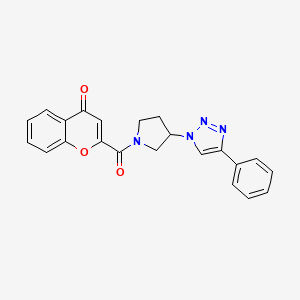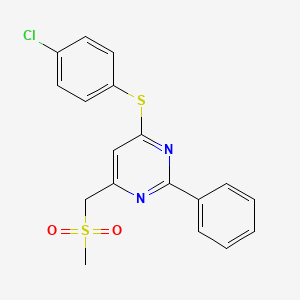![molecular formula C19H23F2N5O2 B2984719 2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 1797175-09-7](/img/structure/B2984719.png)
2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a methyl group, a triazol group, a piperidin group, and a difluorophenyl group. These groups could potentially confer a variety of chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the triazol group might undergo reactions with electrophiles, while the piperidin group might participate in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperidin group might make the compound basic, while the presence of a triazol group might make it more polar .Aplicaciones Científicas De Investigación
Chiral Oxazolopiperidone Lactams
Chiral oxazolopiperidone lactams have been identified as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. They provide access to enantiopure polysubstituted piperidines, which are crucial for developing complex molecules, including potential pharmaceuticals. This highlights the importance of stereocontrolled synthesis methods in creating structurally diverse compounds for scientific research applications (Escolano et al., 2006).
Antibacterial Activity of Acetamide Derivatives
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has demonstrated their antibacterial potentials. These compounds serve as a foundation for developing new antibacterial agents, illustrating the role of synthetic chemistry in addressing microbial resistance challenges. This research underscores the potential of structurally novel compounds for therapeutic applications (Iqbal et al., 2017).
Antitumor Activity of Novel Derivatives
The development of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored for their antitumor activity. These studies contribute to the ongoing search for new cancer therapies, highlighting the compound's potential utility in creating agents with promising inhibitory effects on various cell lines. Such research is crucial for expanding the arsenal of drugs available for cancer treatment (Albratty et al., 2017).
Discovery of Histamine H3 Antagonists
The discovery and development of histamine H3 antagonists for treating cognitive disorders and Alzheimer's disease underscore the importance of targeting specific receptors in the brain. This research illustrates the compound's potential role in modulating neurotransmitter release, thereby impacting cognitive processes and offering a pathway to novel treatments for neurodegenerative diseases (Brioni et al., 2011).
Enzyme Inhibitory Activities
The synthesis and evaluation of 1,2,4-triazole analogues for their enzyme inhibitory activities demonstrate the compound's potential applications in biochemistry and pharmacology. By targeting specific enzymes, such compounds contribute to understanding biological processes and developing therapeutic agents for diseases associated with enzyme dysfunction (Virk et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2/c1-24-19(28)26(14-3-4-14)18(23-24)12-6-8-25(9-7-12)11-17(27)22-16-10-13(20)2-5-15(16)21/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIUTBDXJPLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)
![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)
![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)






